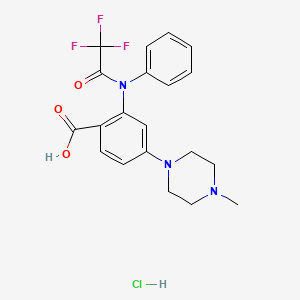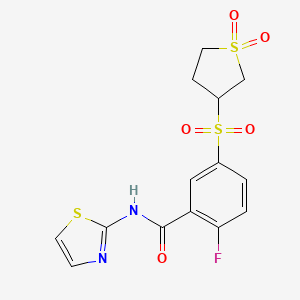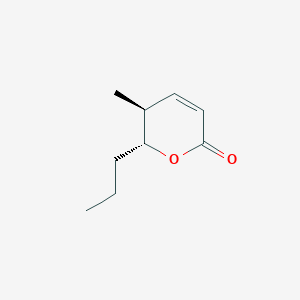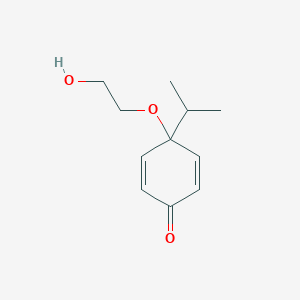
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is a complex organometallic compound that combines magnesium, fluorine, phenoxymethylbenzene, and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide typically involves the reaction of magnesium with 1-fluoro-3-(phenoxymethyl)benzene in the presence of a bromide source. This reaction is usually carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran to stabilize the Grignard reagent formed . The reaction conditions often require an inert atmosphere to prevent the oxidation of the magnesium reagent.
Industrial Production Methods
Industrial production of this compound may involve mechanochemical methods, such as ball milling, to activate the magnesium and facilitate its reaction with the organic halide . This method is advantageous as it can be performed under solvent-free conditions, reducing the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The compound can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and reduction: The magnesium center can participate in redox reactions, altering the oxidation state of the compound.
Coupling reactions: It can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and various electrophiles for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Applications De Recherche Scientifique
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide has several applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material science: The compound can be used to create new materials with unique properties.
Medicinal chemistry:
Mécanisme D'action
The mechanism of action of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium center coordinates with the organic halide, facilitating the transfer of the organic group to an electrophile . This process is crucial for the formation of new bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium bromide: Similar in structure but lacks the fluorine and phenoxymethyl groups.
Methylmagnesium bromide: Contains a methyl group instead of the phenoxymethylbenzene moiety.
Ethylmagnesium bromide: Contains an ethyl group instead of the phenoxymethylbenzene moiety.
Uniqueness
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is unique due to the presence of the fluorine atom and the phenoxymethyl group, which can influence its reactivity and the types of reactions it can undergo. These structural features can provide distinct advantages in specific synthetic applications.
Propriétés
Formule moléculaire |
C13H10BrFMgO |
|---|---|
Poids moléculaire |
305.42 g/mol |
Nom IUPAC |
magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
PYCKNVZRNNIIPT-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)OCC2=CC(=CC=C2)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)



![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)



![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
